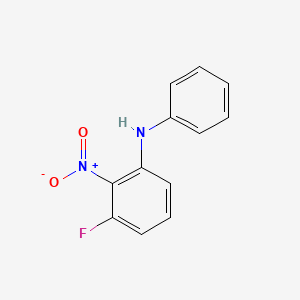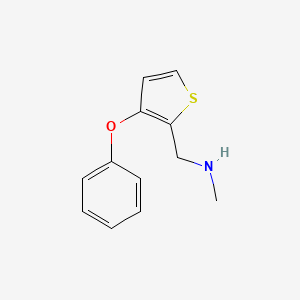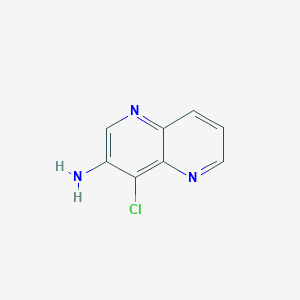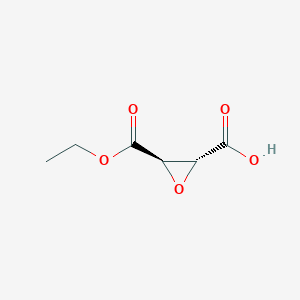
3-Fluoro-2-nitro-N-phenylaniline
Vue d'ensemble
Description
3-Fluoro-2-nitro-N-phenylaniline is a chemical compound with the molecular formula C12H9FN2O2 . It is used in research and has a molecular weight of 232.21 .
Synthesis Analysis
The synthesis of 3-Fluoro-2-nitro-N-phenylaniline involves the use of anhydrous magnesium sulfate, which is then filtered and concentrated under reduced pressure to afford the crude product . This compound is used in the next step without further purification .Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-nitro-N-phenylaniline consists of a phenyl group attached to a nitro group and a fluorine atom . The exact linear structure formula is not provided .Chemical Reactions Analysis
While specific chemical reactions involving 3-Fluoro-2-nitro-N-phenylaniline are not detailed in the search results, it’s worth noting that electrophilic fluorinating reagents of the N–F class have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-Fluoro-2-nitro-N-phenylaniline is a compound that has been studied in various synthesis processes. For example, it has been involved in the synthesis of fluorophenothiazines via Smiles rearrangement, an essential method in medicinal chemistry (N. Sharma et al., 1999). This compound also plays a role in the synthesis of antitubercular agents, highlighting its significance in developing affordable and effective treatments for tuberculosis (W. Ang et al., 2012).
Application in Drug Synthesis
The compound has been utilized in the synthesis of various drugs and intermediates. For example, it has been used in the production of linezolid, an antibiotic, showing its utility in synthesizing pharmaceutical compounds (D. B. Janakiramudu et al., 2017).
Role in Material Science
In material science, 3-Fluoro-2-nitro-N-phenylaniline has been used in the synthesis of new classes of compounds with potential applications in various fields. For instance, it has been involved in the development of fluorinated phenothiazines, which have significant implications in the creation of novel materials (M. Bil, 2007).
Contributions to Biochemistry
In biochemistry, this compound contributes to understanding the structure and function of biomolecules. Its derivatives have been used in the study of amino acids and proteins, providing insights into biochemical processes (Y. Watanabe & K. Imai, 1981).
Impact on Antibacterial Research
The derivatives of 3-Fluoro-2-nitro-N-phenylaniline have been essential in the development of new antibacterial agents. This is evident in studies where its derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating the compound's potential in discovering new antibacterial solutions (L. Racané et al., 2006).
Applications in Analytical Chemistry
This compound has also found applications in analytical chemistry, particularly in the development of labelling reagents for high-performance liquid chromatography. This application is crucial for sensitive detection and analysis of various biological and chemical substances (S. Uzu et al., 1991).
Propriétés
IUPAC Name |
3-fluoro-2-nitro-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-10-7-4-8-11(12(10)15(16)17)14-9-5-2-1-3-6-9/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIYSKBYASCGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658057 | |
| Record name | 3-Fluoro-2-nitro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-nitro-N-phenylaniline | |
CAS RN |
930791-49-4 | |
| Record name | 3-Fluoro-2-nitro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(butan-2-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B3306989.png)
![1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B3306991.png)
![4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid](/img/structure/B3306997.png)

![N-(2-phenoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3307006.png)


![3-[2-(Pyridin-2-yl)ethynyl]aniline](/img/structure/B3307033.png)
![N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3307036.png)

![6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3307046.png)
![4-chloro-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide](/img/structure/B3307068.png)

![3-(2-methoxybenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3307081.png)